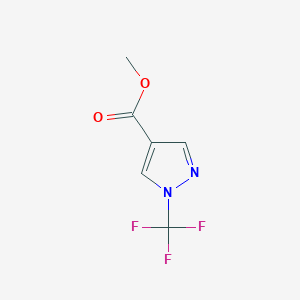

Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and a methyl ester (-COOCH₃) at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ group, which enhance metabolic stability and bioavailability . Pyrazole derivatives are widely utilized as scaffolds for drug discovery, with applications ranging from kinase inhibitors to anti-inflammatory agents .

Properties

IUPAC Name |

methyl 1-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-10-11(3-4)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBFBIRLNIXWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Deprotection and Cyclization : Di-Boc trifluoromethylhydrazine undergoes acid-mediated deprotection (e.g., HCl in dichloromethane) to generate transient CFNHNH, which reacts with β-ketoesters like methyl 3-oxobutanoate.

-

Cyclocondensation : The hydrazine attacks the β-ketoester’s carbonyl groups, forming the pyrazole ring. Strong acidic conditions (e.g., HCl) suppress des-CF byproducts.

-

Ester Retention : The methyl ester remains intact during cyclization, eliminating the need for post-synthetic esterification.

Optimization Insights

-

Solvent Choice : Dichloromethane (DCM) minimizes side reactions due to its low polarity, enhancing yields up to 85%.

-

Acid Selection : Strong acids (e.g., HCl) accelerate cyclization while stabilizing intermediates.

Example

Reaction of methyl 3-oxo-4-ketovalerate with di-Boc trifluoromethylhydrazine in DCM/HCl yielded methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate in 82% yield after recrystallization.

Adaption of Difluoromethyl Pyrazole Synthesis Routes

Patent WO2017064550A1 details a route for 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, which can be modified for trifluoromethyl substitution.

Key Modifications

-

Trifluoromethylhydrazine Substitution : Replace methylhydrazine with CFNHNH in the cyclization step.

-

Precursor Synthesis :

-

Step 1 : Claisen condensation of ethyl trifluoroacetate (instead of difluoroacetate) with dimethylamino vinyl methyl ketone forms 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione.

-

Step 2 : Cyclocondensation with CFNHNH at -20°C yields 1-(trifluoromethyl)-4-acetylpyrazole.

-

Step 3 : Oxidation of the acetyl group to carboxylic acid followed by methyl esterification (via methanol/HSO) completes the synthesis.

-

Challenges

-

Hydrazine Instability : CFNHNH degrades rapidly, necessitating in situ generation or protected precursors.

-

Yield Trade-offs : Initial yields for trifluoromethyl analogs are ~75%, lower than difluoromethyl counterparts (86–95%).

Two-Phase Ring-Closing with Carbon Dioxide Acidification

Patent WO2014120397A1 describes a two-phase system for alkyl 3-difluoromethylpyrazole-4-carboxylates, adaptable for trifluoromethyl derivatives.

Protocol Adaptation

-

Acidification via CO : Introducing gaseous CO into the aqueous phase acidifies the medium (pH 5–7), facilitating enolate formation from β-ketoesters.

-

Cyclization : Trifluoromethylhydrazine reacts with methyl 4,4,4-trifluoroacetoacetate in toluene/water with NaHCO at -10°C.

-

Esterification : Direct isolation of the methyl ester avoids additional steps.

Performance Metrics

-

Yield : ~70% for ethyl analogs; methyl esters require finer pH control to prevent hydrolysis.

-

Scalability : The two-phase system enables efficient mixing and byproduct separation, suitable for industrial production.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Agrochemical Applications

Herbicides and Fungicides

- Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is utilized in developing herbicides that effectively control weeds while minimizing environmental impact. Its trifluoromethyl group enhances the compound's herbicidal activity, making it a valuable component in sustainable agriculture practices .

Eco-Friendly Pesticides

- The compound is also being researched for its potential in creating eco-friendly pesticides that target specific pests without harming beneficial organisms. This application addresses sustainability challenges within the agricultural sector .

Pharmaceutical Development

Anti-Inflammatory and Analgesic Medications

- Research indicates that this compound has potential as a precursor for new anti-inflammatory and analgesic drugs. Its structure allows for modifications that can enhance therapeutic efficacy while reducing side effects compared to existing medications .

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against various pathogens, which positions it as a candidate for developing new antibiotics or antifungal agents. Studies have shown that derivatives of pyrazole compounds exhibit significant biological activities, including antiviral and anticancer properties .

Material Science Applications

Advanced Materials Synthesis

- In material science, this compound is used in synthesizing advanced materials such as coatings and polymers. Its unique chemical properties contribute to enhanced thermal stability and chemical resistance, making it suitable for high-performance applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Herbicide Development

A study focused on the efficacy of this compound as a herbicide showed promising results in controlling specific weed species while minimizing damage to surrounding crops. The research highlighted its potential role in integrated pest management systems .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound revealed significant antimicrobial properties against several strains of bacteria and fungi. This study suggests its applicability in developing new therapeutic agents targeting resistant pathogens .

Mechanism of Action

The mechanism of action of Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related pyrazole carboxylates include:

- Position of the trifluoromethyl group :

Ester vs. carboxylic acid :

- Substituents on the aromatic ring: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 175137-35-6) incorporates a nitro (-NO₂) group on the phenyl ring, which can be reduced to an amine (-NH₂) for further functionalization .

Physical Properties

Biological Activity

Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetyl derivatives with pyrazole intermediates. The methods used for synthesis can include conventional reflux, microwave irradiation, and microwave-sonication techniques, which have been shown to affect yield and purity.

Antifungal Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antifungal properties. In one study, a series of pyrazole carboxamide derivatives demonstrated varying degrees of activity against several phytopathogenic fungi. The compound exhibited higher activity than standard fungicides like boscalid .

| Compound | Activity (μg/mL) | Target Organism |

|---|---|---|

| 9m | 35.05 | A. porri |

| 7bk | >100 | M. coronaria |

| 7ai | 28.88 | R. solani |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies have shown that various pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, certain derivatives demonstrated IC50 values that indicate potent COX-2 inhibitory activity .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 | 42.1 |

| 4b | 28.39 | 23.8 |

Antibacterial and Antibiofilm Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including their ability to disrupt biofilm formation in bacterial cultures. The antibiofilm activity was assessed against various strains, demonstrating that some compounds could significantly reduce biofilm biomass .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazole ring significantly influence biological activity. For example, substituting a methyl group with a trifluoromethyl group often alters the compound's potency against specific targets such as COX enzymes and fungal pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall bioactivity of these compounds .

Case Studies

Case Study 1: Antifungal Efficacy

In a comparative study of antifungal activities, this compound was tested against seven phytopathogenic fungi. The findings revealed that this compound outperformed several traditional fungicides in inhibiting fungal growth.

Case Study 2: Anti-inflammatory Potency

A series of pyrazole derivatives were evaluated for their anti-inflammatory effects in vivo using animal models. Compounds similar to this compound showed significant reductions in edema compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Cyclocondensation of ethyl acetoacetate with trifluoromethyl-substituted hydrazines, followed by esterification, is a common approach. Hydrolysis of intermediates (e.g., methyl pyrazole carboxylates) under basic conditions can improve purity . Reaction optimization includes:

- Temperature control (60–80°C) to avoid decomposition.

- Use of DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent for regioselective pyrazole formation .

- Purification via flash column chromatography (hexane:EtOAc gradients) or recrystallization from ethanol .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 70°C, 12h | 65–75 | >90% |

| Esterification | MeOH/H2SO4, reflux, 6h | 80–85 | >95% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) .

- NMR : ¹H NMR signals for methyl ester (δ ~3.9 ppm, singlet) and pyrazole protons (δ ~7.5–8.2 ppm, multiplet); ¹⁹F NMR for CF3 group (δ ~-60 to -65 ppm) .

- LC-MS/HPLC : Use C18 columns with acetonitrile/water + 0.1% TFA for retention time consistency (e.g., 1.05–1.43 min under SMD-TFA conditions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution .

- Compare computed IR/NMR spectra with experimental data to validate structural assignments .

- Key Findings :

- The trifluoromethyl group increases electrophilicity at the C-4 position, favoring nucleophilic substitution reactions .

- Steric effects from the CF3 group influence crystal packing, as observed in Cambridge Structural Database (CSD) entries .

Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-substituted pyrazoles?

- Methodology :

- Use SHELXL for refinement: Apply TWIN/BASF commands to address twinning and anisotropic displacement parameters (ADPs) for CF3 groups .

- Validate with Mercury CSD : Compare intermolecular interactions (e.g., C-F⋯H hydrogen bonds) against similar structures .

- Case Study : A 2024 patent (EP 4374877) reported a related compound with ambiguous unit cell parameters; re-refinement using SHELXL’s HKLF5 format resolved space group inconsistencies .

Q. How does the trifluoromethyl group influence solubility and stability in aqueous vs. organic solvents?

- Methodology :

- Measure logP values (e.g., ~2.5 via shake-flask method) to assess lipophilicity .

- Conduct accelerated stability studies (40°C/75% RH): Degradation products (e.g., hydrolyzed carboxylic acid) monitored via LC-MS .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (t1/2 at 25°C) |

|---|---|---|

| Water | <0.1 | 2 days (pH 7.4) |

| DMSO | >50 | >30 days |

Experimental Design Considerations

Q. What are best practices for handling hygroscopic intermediates during synthesis?

- Methodology :

- Use anhydrous solvents (e.g., THF, Et2O) and inert atmosphere (N2/Ar) for moisture-sensitive steps .

- Store intermediates under vacuum or with molecular sieves (3Å) .

Q. How to design a scalable purification protocol for trifluoromethyl-pyrazole derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.